molecular formula C19H14ClF3N2O2 B2505583 (E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile CAS No. 136562-85-1

(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile

Cat. No. B2505583
CAS RN: 136562-85-1
M. Wt: 394.78
InChI Key: UMULVZSJVJYMFI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14ClF3N2O2 and its molecular weight is 394.78. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Studies and Environmental Impact

  • Research on related compounds has investigated the mechanisms of bond cleavage during acidolysis of lignin, highlighting the significance of structural elements in chemical reactions, which could provide insights into the behavior of complex molecules like the one under different environmental conditions (Yokoyama, 2015).
  • Studies on chlorogenic acid (CGA) , a phenolic compound, and its various biological and pharmacological effects offer insights into the potential of complex molecules for therapeutic roles and environmental interactions (Naveed et al., 2018).
  • Propolis research reveals the chemical composition of natural mixtures and their applications in medicine and cosmetics, providing a perspective on the exploration of natural compounds for various uses (Xu et al., 2009).

Advanced Oxidation Processes for Degradation

  • Advanced oxidation processes (AOPs) have been explored for the degradation of nitisinone and its by-products, shedding light on the stability and degradation pathways of complex organic compounds under various conditions (Barchańska et al., 2019).
  • The use of redox mediators in conjunction with oxidoreductive enzymes presents a method for transforming recalcitrant organic pollutants, indicating potential approaches for environmental remediation of complex molecules (Husain & Husain, 2007).

Synthesis and Characterization

  • Research on the synthesis and characterization of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, contributes to understanding the potential applications of complex molecules in drug development and other fields (Tjahjono et al., 2022).

properties

IUPAC Name

(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-25(2)11-12(10-24)18(26)14-5-3-4-6-17(14)27-13-7-8-16(20)15(9-13)19(21,22)23/h3-9,11H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMULVZSJVJYMFI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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